2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Übersicht
Beschreibung
2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to manage with currently available therapies. EMA401 has shown promise in preclinical studies as a potential treatment for chronic pain, and its mechanism of action is currently under investigation.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its ability to selectively inhibit the P2X3 ion channel. This channel is expressed on sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound may be able to reduce the transmission of pain signals and provide relief for chronic pain sufferers.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include its ability to selectively inhibit the P2X3 ion channel, reduce the transmission of pain signals, and provide relief for chronic pain sufferers. This compound has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the P2X3 ion channel, which makes it a useful tool for studying the role of this channel in pain transmission. This compound also has a good safety profile, which makes it suitable for use in animal models. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is the development of more potent and selective inhibitors of the P2X3 ion channel, which may lead to the development of more effective therapies for chronic pain. Another area of interest is the investigation of the potential use of this compound in combination with other pain medications to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications for chronic pain.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been the subject of extensive preclinical research aimed at understanding its mechanism of action and potential therapeutic applications. Studies have shown that this compound acts as a selective inhibitor of the ATP-gated ion channel P2X3, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, this compound may be able to reduce the transmission of pain signals and provide relief for chronic pain sufferers.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-3-18-7-11(15)14-12-13-9-5-4-8(20(2,16)17)6-10(9)19-12/h4-6H,3,7H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJKFLNMUDVQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.